molecular formula C13H20N4O3 B13486656 Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B13486656
M. Wt: 280.32 g/mol
InChI Key: MTHUIVQZTYCHTA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a pyridazinone ring (6-oxo-1,6-dihydropyridazin-3-yl) as the key substituent. The tert-butyl carbamate group enhances steric protection and modulates solubility.

Properties

IUPAC Name

tert-butyl 4-(6-oxo-1H-pyridazin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-6-16(7-9-17)10-4-5-11(18)15-14-10/h4-5H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHUIVQZTYCHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The pyridazinone ring in the target compound distinguishes it from other piperazine derivatives. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate C₁₃H₂₀N₄O₃ Pyridazinone ring (6-oxo group), piperazine core, tert-butyl carbamate Potential enzyme inhibition or receptor ligand (inferred from analogs) N/A
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate C₁₄H₂₀N₄O₂ Aminophenyl substituent Cytotoxic properties against cancer cells
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate C₁₄H₂₁N₅O₂ Aminopyridine substituent Antimicrobial activity
Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate C₁₆H₂₃BrN₂O₂ Brominated and methyl-substituted phenyl group Investigated for receptor binding and drug development
Tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate C₁₄H₂₅N₃O₄ Oxolan ring with carbamoyl group Enhanced synthetic versatility due to functionalizable oxolan ring
Tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate C₁₃H₂₀ClN₅O₂ Chloropyridazinyl substituent with amino group Intermediate in pharmaceutical synthesis; potential bioactivity inferred from pyridazinyl analogs

Key Insights from Structural Comparisons

Pyridazinone vs. Phenyl/Pyridyl Substituents: The pyridazinone ring in the target compound introduces a conjugated system with a ketone group, enabling hydrogen bonding and keto-enol tautomerism. This contrasts with phenyl or pyridyl groups in analogs (e.g., ), where electronic effects and substituent positions (e.g., amino, bromo) dictate bioactivity .

Functional Group Impact: Electron-Withdrawing Groups: The 6-oxo group in the target compound deactivates the pyridazinyl ring toward electrophilic substitution but may enhance nucleophilic reactivity. Comparatively, halogenated derivatives (e.g., bromo in ) increase lipophilicity, favoring membrane permeability.

Biological Activity Trends: Piperazine derivatives with aromatic substituents (e.g., aminophenyl, pyridyl) often exhibit cytotoxic or antimicrobial activities . The target compound’s pyridazinone moiety may align it with kinase or protease inhibitors, where such rings are common pharmacophores.

Biological Activity

Tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula : C₁₈H₂₃N₅O₃
Molecular Weight : 357.41 g/mol
CAS Number : 1227210-57-2

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. Specifically, it has been identified as a selective inhibitor of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thereby influencing various signaling pathways involved in inflammation and immune response .

Anticonvulsant Activity

Research has indicated that derivatives of the pyridazinone structure exhibit anticonvulsant properties. For example, compounds structurally related to tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine have shown efficacy in models of induced seizures, suggesting potential use in treating epilepsy .

Antitumor Activity

Studies have demonstrated that certain pyridazinone derivatives possess significant cytotoxic effects against various cancer cell lines. The structure's ability to interact with cellular targets involved in tumor progression has been highlighted in several reports. For instance, one study noted that modifications to the piperazine ring can enhance the anticancer activity of related compounds .

Case Studies and Research Findings

StudyFindings
Sayed et al. (2019) Identified novel pyridazinone derivatives with potent anticancer activity against HepG2 liver carcinoma cells. The presence of electron-donating groups was crucial for enhancing cytotoxicity .
Pharmacological Analysis Compounds similar to tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperazine were tested for their ability to inhibit PDE4, leading to increased levels of cAMP and subsequent anti-inflammatory effects .
Anticonvulsant Studies A series of related compounds exhibited high protective effects in picrotoxin-induced convulsion models, indicating potential therapeutic applications in seizure disorders .

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